molecular formula C24H24N4 B11671872 N,N'-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine

N,N'-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine

Cat. No.: B11671872
M. Wt: 368.5 g/mol
InChI Key: FNQPOGZJDHTELR-UHFFFAOYSA-N
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Description

N2,N3-BIS(3,4-DIMETHYLPHENYL)QUINOXALINE-2,3-DIAMINE is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse pharmacological activities and are used in various scientific and industrial applications .

Preparation Methods

The synthesis of N2,N3-BIS(3,4-DIMETHYLPHENYL)QUINOXALINE-2,3-DIAMINE typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.

Chemical Reactions Analysis

N2,N3-BIS(3,4-DIMETHYLPHENYL)QUINOXALINE-2,3-DIAMINE can undergo various chemical reactions, including:

Scientific Research Applications

N2,N3-BIS(3,4-DIMETHYLPHENYL)QUINOXALINE-2,3-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N3-BIS(3,4-DIMETHYLPHENYL)QUINOXALINE-2,3-DIAMINE involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives can inhibit the activity of certain enzymes or receptors, leading to their pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

N2,N3-BIS(3,4-DIMETHYLPHENYL)QUINOXALINE-2,3-DIAMINE can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of N2,N3-BIS(3,4-DIMETHYLPHENYL)QUINOXALINE-2,3-DIAMINE in terms of its specific substituents and resulting properties.

Properties

Molecular Formula

C24H24N4

Molecular Weight

368.5 g/mol

IUPAC Name

2-N,3-N-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine

InChI

InChI=1S/C24H24N4/c1-15-9-11-19(13-17(15)3)25-23-24(26-20-12-10-16(2)18(4)14-20)28-22-8-6-5-7-21(22)27-23/h5-14H,1-4H3,(H,25,27)(H,26,28)

InChI Key

FNQPOGZJDHTELR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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